REACTION_CXSMILES
|
[ClH:1].O[CH:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:4][N:5]1[CH2:9][CH2:8][S:7][C:6]1=[NH:10].CC1C=CC(S(O)(=O)=O)=CC=1.[Cl-].[Na+].S(=O)(=O)(O)O.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O.C1(C)C=CC=CC=1>[CH2:9]1[N:5]2[C:6](=[N:10][CH:3]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:4]2)[S:7][CH2:8]1.[ClH:1] |f:1.2,3.4,6.7,8.9.10,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN1C(SCC1)=N)C1=CC=CC=C1.CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0.69 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0.875 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
compound VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated at 20°-30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A laboratory pressure bottle is charged with 92 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
The pressure bottle is closed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
added to a mixture of 200 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 50°-55° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 50°-55° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the lower aqueous layer separated
|
Type
|
ADDITION
|
Details
|
The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated by filtration
|
Type
|
FILTRATION
|
Details
|
filter cake
|
Type
|
WASH
|
Details
|
washed with 100 ml
|
Type
|
CUSTOM
|
Details
|
of ambient temperature
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Type
|
CUSTOM
|
Details
|
to obtain 44.4 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].O[CH:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:4][N:5]1[CH2:9][CH2:8][S:7][C:6]1=[NH:10].CC1C=CC(S(O)(=O)=O)=CC=1.[Cl-].[Na+].S(=O)(=O)(O)O.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O.C1(C)C=CC=CC=1>[CH2:9]1[N:5]2[C:6](=[N:10][CH:3]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:4]2)[S:7][CH2:8]1.[ClH:1] |f:1.2,3.4,6.7,8.9.10,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN1C(SCC1)=N)C1=CC=CC=C1.CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0.69 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0.875 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
compound VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated at 20°-30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A laboratory pressure bottle is charged with 92 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
The pressure bottle is closed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
added to a mixture of 200 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 50°-55° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 50°-55° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the lower aqueous layer separated
|
Type
|
ADDITION
|
Details
|
The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated by filtration
|
Type
|
FILTRATION
|
Details
|
filter cake
|
Type
|
WASH
|
Details
|
washed with 100 ml
|
Type
|
CUSTOM
|
Details
|
of ambient temperature
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Type
|
CUSTOM
|
Details
|
to obtain 44.4 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].O[CH:3]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:4][N:5]1[CH2:9][CH2:8][S:7][C:6]1=[NH:10].CC1C=CC(S(O)(=O)=O)=CC=1.[Cl-].[Na+].S(=O)(=O)(O)O.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>O.C1(C)C=CC=CC=1>[CH2:9]1[N:5]2[C:6](=[N:10][CH:3]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:4]2)[S:7][CH2:8]1.[ClH:1] |f:1.2,3.4,6.7,8.9.10,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CN1C(SCC1)=N)C1=CC=CC=C1.CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0.69 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0.875 mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
compound VII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is agitated at 20°-30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A laboratory pressure bottle is charged with 92 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
The pressure bottle is closed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
added to a mixture of 200 ml
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 50°-55° C.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 50°-55° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the lower aqueous layer separated
|
Type
|
ADDITION
|
Details
|
The clarified organic layer is treated with a solution of isopropanolic hydrogen chloride below 40° C. to the point where Congo Red test paper changes from red to blue
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
the precipitate is separated by filtration
|
Type
|
FILTRATION
|
Details
|
filter cake
|
Type
|
WASH
|
Details
|
washed with 100 ml
|
Type
|
CUSTOM
|
Details
|
of ambient temperature
|
Type
|
CUSTOM
|
Details
|
dried to constant weight
|
Type
|
CUSTOM
|
Details
|
to obtain 44.4 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |